![molecular formula C15H14N2O3 B229659 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, also known as MOCHB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. MOCHB is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is believed to exert its biological activities through various mechanisms, including inhibition of enzyme activity, induction of apoptosis, and disruption of cell membrane integrity. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and urease. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has also been shown to exhibit antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several advantages for lab experiments, including its easy synthesis and purification, its stability under various conditions, and its potential for various applications. However, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide also has some limitations, including its potential toxicity and limited solubility in water, which can affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide research, including its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease, its potential as a plant growth regulator for agriculture, and its potential as a corrosion inhibitor for materials science. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been synthesized using various methods, including the condensation reaction between 4-methoxybenzohydrazide and cyclohexane-1,3-dione. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been studied for its potential as a plant growth regulator. In materials science, 4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has been investigated for its potential as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
4-methoxy-N//'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-4-12(5-9-14)15(19)17-16-10-11-2-6-13(18)7-3-11/h2-10,16H,1H3,(H,17,19) |
Clave InChI |
XDMKXHROBOEWJG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NNC=C2C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
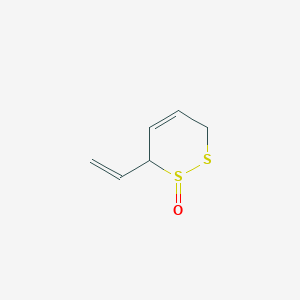
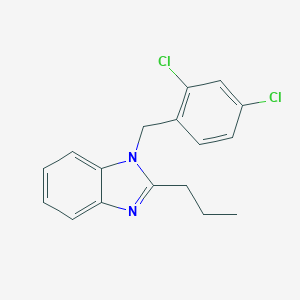
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
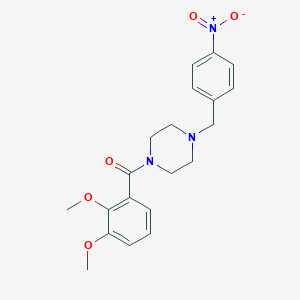
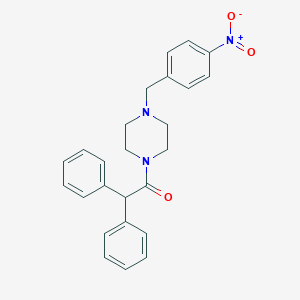
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
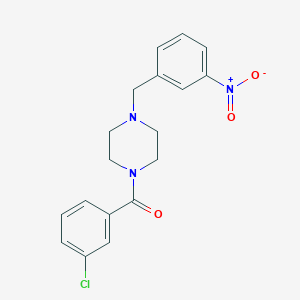
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)